Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-
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Overview
Description
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23. This compound is characterized by its cyclopropanol core, which is substituted with a 4-penten-1-yl group and an acetate group. The (1R,2R) notation indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications to introduce the acetate and 4-penten-1-yl groups. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropanol ring.
Functional Group Modification: Introducing the 4-penten-1-yl group through alkylation reactions and the acetate group through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- can undergo various chemical reactions, including:
Oxidation: The cyclopropanol ring can be oxidized to form cyclopropanone derivatives.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The 4-penten-1-yl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopropanol derivatives.
Scientific Research Applications
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can interact with enzymes and receptors, potentially leading to biological effects. The acetate and 4-penten-1-yl groups can also influence the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1S,2S)-
- Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2S)-
Uniqueness
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is unique due to its specific stereochemistry, which can influence its chemical behavior and interactions. This stereochemistry can lead to different biological activities and reactivities compared to its stereoisomers .
Properties
IUPAC Name |
(2-pent-4-enylcyclopropyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWXTKBHQYCTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC1CCCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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